7-(3-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, a bicyclic heteroaromatic system that serves as a pharmacophore in kinase inhibitors and anticancer agents. Key structural attributes include:
Properties
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(3-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c20-13-3-1-2-12(10-13)14-11-27-16-15(14)21-18(22-17(16)24)23-6-4-19(5-7-23)25-8-9-26-19/h1-3,10-11H,4-9H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVQOPFGVGNBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has a molecular formula of C19H18FN3O3S and a molecular weight of 387.43 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities, along with a spirocyclic moiety that contributes to its unique pharmacological profile.
Biological Activity Overview
The biological activities of this compound include:
- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, potentially through the inhibition of viral replication mechanisms.
- Analgesic Properties : There are indications that it may have pain-relieving effects, which require further investigation to elucidate the underlying mechanisms.
- Fungicidal Activities : The compound shows promise in antifungal applications, demonstrating efficacy against certain fungal strains.
- Antibacterial Potential : Research indicates potential antibacterial activity, making it a candidate for further development as an antimicrobial agent.
- Role in Cancer Treatment : The compound has been evaluated for its impact on cancer cell lines, showing potential as an anticancer agent by inducing apoptosis in malignant cells.
The precise mechanism of action remains under investigation; however, initial findings suggest interactions with specific molecular targets:
- Receptor Interactions : The compound may act on sigma receptors (σ1 and σ2), which are implicated in various neurobiological processes.
- Inhibition of Kinases : It is hypothesized that the compound may inhibit certain kinases involved in cell proliferation and survival pathways, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
-
Study on Antiviral Activity :
- A study demonstrated that this compound exhibited significant antiviral activity against specific viral strains in vitro. The mechanism was attributed to the disruption of viral entry into host cells.
-
Evaluation of Anticancer Properties :
- In vitro studies showed that the compound induced apoptosis in various cancer cell lines with an IC50 value indicating potent activity at low concentrations. Further research is needed to confirm these findings in vivo.
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Antibacterial Screening :
- The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its fusion of a thieno-pyrimidinone core with a fluorophenyl-spirocyclic system. Below is a comparative analysis with structurally related molecules from the evidence:
Key Observations:
Core Heterocycle Differences: The thieno-pyrimidinone core (Target) vs. thiazolo-pyrimidine (): Thieno systems may exhibit altered π-π stacking and hydrogen-bonding capacities due to sulfur positioning . Spirocyclic Systems: The Target’s 1,4-dioxa-8-azaspiro[4.5]decane offers polarity from oxygen atoms, whereas ’s diazaspiro systems prioritize nitrogen-based interactions .
Substituent Impact :
- Fluorophenyl vs. Phenyl : The Target’s 3-fluorophenyl group likely enhances binding specificity compared to phenyl in ’s Compound 19, as fluorine’s electronegativity fine-tunes electronic distribution .
- Spirocyclic Moieties : ’s trifluoromethyl and oxetane substituents suggest superior pharmacokinetic profiles, though the Target’s dioxa-azaspiro group may offer better aqueous solubility .
Molecular Weight and Drug-Likeness :
- The Target’s estimated molecular weight (~450) aligns with small-molecule drug guidelines (≤500), whereas ’s analogs (~550) may face challenges in bioavailability .
Research Findings and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
